ExoU Phospholipase A2 Inhibition: Potency and Eukaryotic PLA2 Selectivity Profile
9-Oxo-9H-fluorene-3-carboxamide (pseudolipasin A) demonstrates concentration-dependent inhibition of ExoU PLA2 activity in vitro with an IC50 of 7 µM, and protects mammalian cells from ExoU-mediated cytotoxicity with IC50 values ranging from 1 to 7.5 µM across multiple P. aeruginosa strains [1]. Importantly, it does not inhibit eukaryotic secreted PLA2 (sPLA2) or cytosolic PLA2 (cPLA2) at concentrations up to 50 µM, confirming its specificity for the bacterial toxin over host phospholipases [1]. In contrast, the irreversible PLA2 inhibitor MAFP inhibits ExoU with a significantly lower IC50 of 20 nM but lacks this selectivity profile and acts as a broad-spectrum PLA2 inhibitor [1].
| Evidence Dimension | In vitro PLA2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 µM (ExoU); No inhibition of sPLA2 or cPLA2 at 50 µM |
| Comparator Or Baseline | MAFP: IC50 = 20 nM (ExoU); Broad-spectrum PLA2 inhibition |
| Quantified Difference | ~350-fold lower potency for pseudolipasin A versus MAFP against ExoU, but with markedly improved selectivity for the bacterial target over host enzymes |
| Conditions | In vitro enzymatic assay using arachidonyl thioester phosphatidylcholine (TEPC) substrate; eukaryotic PLA2 selectivity assessed with diheptanoyl-TEPC substrate |
Why This Matters
This selectivity profile is critical for researchers studying bacterial virulence mechanisms without confounding off-target effects on host phospholipase signaling pathways.
- [1] Lee VT, Pukatzki S, Sato H, et al. Pseudolipasin A is a specific inhibitor for phospholipase A2 activity of Pseudomonas aeruginosa cytotoxin ExoU. Infect Immun. 2007;75(3):1089-1098. View Source
